[1-(4-Nitrobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Description
[1-(4-Nitrobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a nitrobenzoyl group attached to a piperidine ring, which is further connected to a phenylpiperazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
[1-(4-nitrobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c28-22(18-6-8-21(9-7-18)27(30)31)25-12-10-19(11-13-25)23(29)26-16-14-24(15-17-26)20-4-2-1-3-5-20/h1-9,19H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMANNHCKQJFUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Nitrobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Nitrobenzoyl Intermediate: The initial step involves the nitration of benzoyl chloride to form 4-nitrobenzoyl chloride.
Piperidine Derivative Formation: The 4-nitrobenzoyl chloride is then reacted with piperidine to form 1-(4-nitrobenzoyl)piperidine.
Coupling with Phenylpiperazine: The final step involves the coupling of 1-(4-nitrobenzoyl)piperidine with 4-phenylpiperazine under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Nitrobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and piperazine rings.
Oxidation: The phenyl groups can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized phenyl derivatives.
Scientific Research Applications
[1-(4-Nitrobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of [1-(4-Nitrobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrobenzoyl group can interact with active sites, while the piperidine and piperazine rings provide structural stability and facilitate binding. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Benzoylpiperidine: Similar structure but lacks the nitro group and phenylpiperazine moiety.
3-(Piperidin-4-yl)benzo[d]isoxazole: Contains a piperidine ring but with different substituents.
(4-(2,4-Difluorobenzoyl)piperidin-1-yl)(5-nitro-2-(piperidin-1-yl)phenyl)methanone: Similar core structure with different substituents.
Uniqueness
- The presence of both nitrobenzoyl and phenylpiperazine groups in [1-(4-Nitrobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone provides unique chemical properties and potential biological activities that are distinct from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
